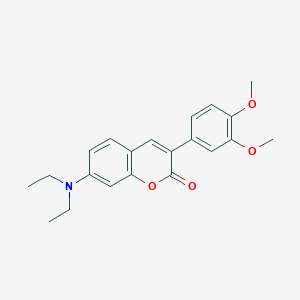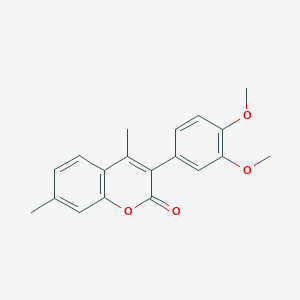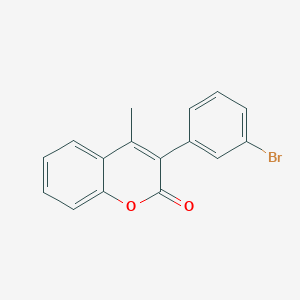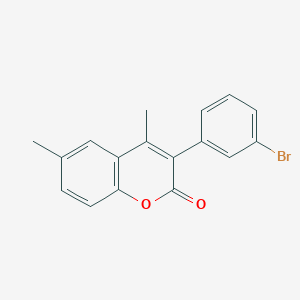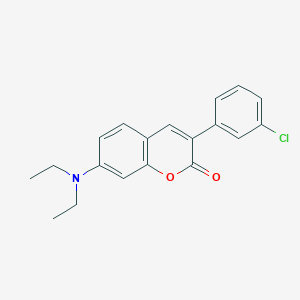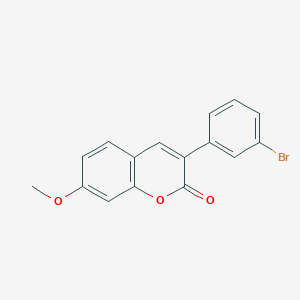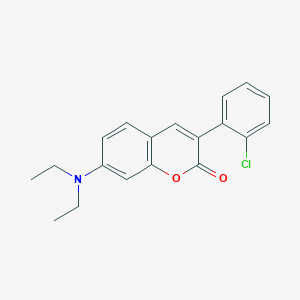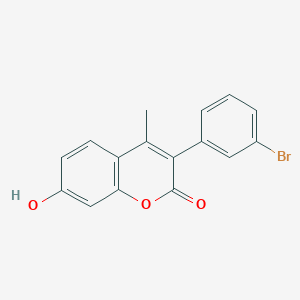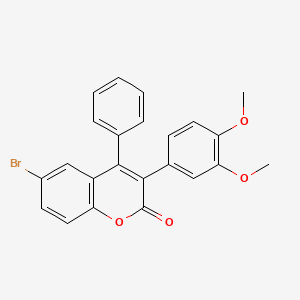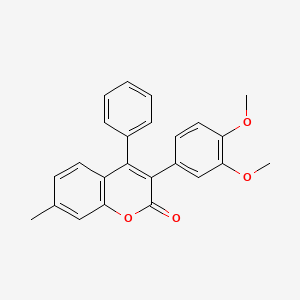
2,6-Difluorophenylglyoxal hydrate
Descripción general
Descripción
2,6-Difluorophenylglyoxal hydrate is a chemical compound with the molecular formula C8H6F2O3 . It has a molecular weight of 188.13 g/mol .
Molecular Structure Analysis
The molecular structure of 2,6-Difluorophenylglyoxal hydrate is determined by its molecular formula, C8H6F2O3. The exact structure would require more specific information or computational chemistry analysis .Physical And Chemical Properties Analysis
2,6-Difluorophenylglyoxal hydrate has physical and chemical properties typical of similar compounds . These properties can include boiling point, density, and molecular weight .Aplicaciones Científicas De Investigación
Synthesis of 1,2,4-Triazine Derivatives
2,6-DFPG hydrate is a valuable building block for the synthesis of biologically active 1,2,4-triazine derivatives. These heterocyclic compounds find applications in medicinal chemistry, agrochemicals, and materials science. Researchers use 2,6-DFPG hydrate as a precursor to create diverse triazine-based molecules with specific pharmacological or functional properties .
Pharmaceutical Intermediates
As a pharmaceutical intermediate, 2,6-DFPG hydrate plays a crucial role in drug development. It serves as a starting material for the synthesis of novel pharmaceutical compounds. Researchers can modify its structure to introduce specific functional groups, enhancing drug efficacy, bioavailability, or targeting. The compound’s unique fluorine substitution pattern makes it particularly interesting for designing new drugs .
Fluorinated Organic Synthesis
Fluorinated compounds are essential in modern organic synthesis due to their unique properties. 2,6-DFPG hydrate contributes to this field by providing a fluorinated aldehyde moiety. Researchers can incorporate this fragment into complex molecules, improving their stability, lipophilicity, and metabolic properties. Fluorinated organic compounds often exhibit enhanced biological activity and resistance to metabolic degradation .
Materials Science and Surface Modification
Researchers explore 2,6-DFPG hydrate for surface modification and functionalization. By attaching this compound to surfaces (such as nanoparticles, polymers, or electrodes), they can alter surface properties, enhance adhesion, or introduce specific chemical functionalities. Applications include designing sensors, catalysts, and drug delivery systems with tailored surface characteristics .
Photophysical Studies and Fluorescent Probes
Fluorinated compounds are valuable in photophysical studies. 2,6-DFPG hydrate can serve as a fluorescent probe due to its unique fluorine atoms. Researchers use it to investigate molecular interactions, study enzyme kinetics, and monitor cellular processes. Its fluorescence properties make it an excellent candidate for bioimaging and diagnostic applications .
Coordination Chemistry and Metal Complexes
The carbonyl group in 2,6-DFPG hydrate allows it to form metal complexes. Researchers explore its coordination chemistry with transition metals (such as palladium, platinum, or copper). These complexes find applications in catalysis, materials science, and supramolecular chemistry. The fluorine atoms can influence ligand binding and reactivity, leading to interesting properties in metal-based systems .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,6-difluorophenyl)-2-oxoacetaldehyde;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F2O2.H2O/c9-5-2-1-3-6(10)8(5)7(12)4-11;/h1-4H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLULAPRBAPLIMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)C=O)F.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Difluorophenylglyoxal hydrate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



